molecular formula C19H23NO2S B2609914 2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 2034599-69-2

2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2609914
CAS No.: 2034599-69-2
M. Wt: 329.46
InChI Key: QJSQKDVORDNUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a chemical compound with the CAS Number 2034599-69-2 and a molecular weight of 329.46 g/mol . Its molecular formula is C19H23NO2S . This benzamide derivative features a thiophene heterocycle and an ethoxy-substituted aromatic ring, a structural motif common in compounds investigated for various pharmacological activities. The compound is offered as a high-purity solid for research purposes. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry and drug discovery programs. It is also suitable for use in high-throughput screening assays to identify potential biological activity, and as a standard in analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle this material in a laboratory setting with appropriate personal protective equipment.

Properties

IUPAC Name

2-ethoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-2-22-17-8-4-3-7-16(17)18(21)20-14-19(10-5-6-11-19)15-9-12-23-13-15/h3-4,7-9,12-13H,2,5-6,10-11,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSQKDVORDNUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopentylmethylamine intermediate: This can be achieved by reacting cyclopentanone with an appropriate amine under reductive amination conditions.

    Introduction of the thiophenyl group: This step involves the reaction of the cyclopentylmethylamine intermediate with a thiophene derivative, often through a nucleophilic substitution reaction.

    Formation of the benzamide core: The final step involves the reaction of the thiophenyl-substituted cyclopentylmethylamine with an ethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and benzamide core are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural similarities and differences between 2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide and related compounds from the evidence:

Compound Name Core Structure Substituents/Functional Groups Key Features Reference
This compound Benzamide 2-ethoxy, N-(cyclopentylmethyl-thiophene) Thiophene (S-heterocycle), cyclopentyl spacer N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, N-(hydroxy-dimethylethyl) N,O-bidentate directing group for metal catalysis
N-(4-bromophenyl)-4-trifluoromethyl benzamide Benzamide 4-CF₃, N-(4-bromophenyl) Electron-withdrawing groups (CF₃, Br)
Isobutyl-carbamic acid cyclopentyl ester derivatives Carbamate Cyclopentyl, pyrrolo-triazolo-pyrazine Nitrogen-rich heterocycles, cyclopentyl backbone

Key Observations:

  • Substituent Effects: The target compound’s ethoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl and bromo groups in N-(4-bromophenyl)-4-trifluoromethyl benzamide . This difference may influence reactivity, solubility, or binding interactions in biological systems.
  • Heterocyclic Moieties: The thiophene group in the target compound introduces sulfur-based π-electron density, which could enhance metal coordination or aromatic stacking compared to nitrogen-rich heterocycles in ’s carbamate derivatives .
  • Cyclopentyl Frameworks: Both the target compound and ’s patent compounds incorporate cyclopentyl groups, but the latter’s pyrrolo-triazolo-pyrazine systems suggest a focus on rigid, planar architectures for receptor targeting. The cyclopentyl spacer in the target compound may instead prioritize conformational flexibility .

Biological Activity

2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a class of benzamide derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, cyclohepta[b]thiophene derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC50 values in the submicromolar range. These findings suggest that modifications to the thiophene and benzamide moieties can enhance anticancer efficacy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 17A5492.01Induces apoptosis and cell cycle arrest
Compound AHeLa0.69Inhibition of tubulin polymerization
Compound BCaCo-21.06Apoptosis induction via caspase activation

Anti-inflammatory Effects

In addition to anticancer properties, benzamide derivatives have been recognized for their anti-inflammatory effects. The presence of the thiophene ring may contribute to this activity by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibition against various enzymes such as cyclooxygenases (COX), which play a critical role in inflammation .
  • Apoptotic Pathways : Evidence suggests that these compounds can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
  • Cell Cycle Regulation : Compounds have shown the ability to arrest the cell cycle in specific phases, particularly G2/M, which is crucial for halting cancer cell proliferation .

Case Studies

A notable study involved the synthesis and evaluation of a series of thiophene-containing benzamides, where one compound demonstrated significant growth inhibition in various cancer cell lines (GI50 values ranging from 0.69 to 2.01 µM). These results underscore the potential for developing new anticancer agents based on the structural framework of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.